Potency (EC50) Comparison: VU6001376 vs. Closest In-Scaffold Amide Analogs
Within the same benzo[d]isothiazole-3-carboxamide scaffold, the 3,3-difluorocyclobutyl carboxamide substituent of VU6001376 confers superior potency relative to other amide-substituted analogs. Compared to the 3-neopentyl analog (Example 2) which exhibits an EC50 of 269 nM in the same human mGlu4 CHO-Gqi5 calcium mobilization assay, VU6001376 demonstrates a 5.4-fold improvement in potency [1][2].
| Evidence Dimension | Human mGlu4 receptor positive allosteric modulation potency |
|---|---|
| Target Compound Data | EC50 = 50.1 nM, GluMax = 50.5% |
| Comparator Or Baseline | 3-neopentyl-N-(1H-pyrazolo[4,3-b]pyridin-3-yl)benzo[d]isothiazol-6-amine (US10221172 Example 2): EC50 = 269 nM |
| Quantified Difference | 5.4-fold more potent (50.1 nM vs. 269 nM) |
| Conditions | Calcium mobilization assay in CHO cells co-expressing human mGlu4 and Gqi5 |
Why This Matters
Higher potency enables lower dosing in cell-based assays and reduces compound consumption, directly impacting experimental cost and throughput.
- [1] Bollinger SR, et al. J Med Chem. 2019;62(1):342-358. (Table 2, compound 27o vs. compound 2). View Source
- [2] BindingDB BDBM361345: 3-neopentyl-N-(1H-pyrazolo[4,3-b]pyridin-3-yl)benzo[d]isothiazol-6-amine (US10221172 Example 2) EC50 = 269 nM. View Source
